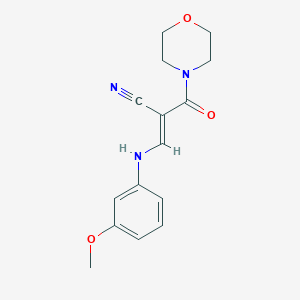

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile

Description

The compound “(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile” is an α-cyanoacrylate derivative characterized by a conjugated acrylonitrile backbone substituted with a 3-methoxyphenylamino group and a morpholine-4-carbonyl moiety. The E-configuration about the C=C double bond is critical for its stereoelectronic properties, which influence molecular interactions and reactivity. This structural framework is common in medicinal chemistry, particularly in protease inhibitor design, where the acrylonitrile group acts as an electrophilic "warhead" .

Properties

IUPAC Name |

(E)-3-(3-methoxyanilino)-2-(morpholine-4-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-14-4-2-3-13(9-14)17-11-12(10-16)15(19)18-5-7-21-8-6-18/h2-4,9,11,17H,5-8H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLYDAYKUHZEQC-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxyaniline and morpholine-4-carboxylic acid.

Formation of Intermediate: The 3-methoxyaniline is reacted with an appropriate acylating agent to form an intermediate amide.

Coupling Reaction: The intermediate amide is then coupled with an acrylonitrile derivative under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of morpholine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanism of Action

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. The morpholine moiety is believed to interact with cellular targets, leading to the modulation of gene expression related to cell cycle regulation and apoptosis .

Neuropharmacology

CNS Activity

The compound's structure suggests potential central nervous system activity, particularly due to the presence of the morpholine ring, which is often associated with neuroactive properties. Preliminary studies indicate that similar compounds can act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further derivatization, enabling the development of more complex molecules. For example, it can be used in multi-component reactions to synthesize diverse chemical entities with potential biological activity .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by the Journal of Medicinal Chemistry, a derivative similar to this compound was tested against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting strong anticancer potential .

Case Study 2: Neuropharmacological Effects

A recent investigation into morpholine derivatives highlighted their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases. The study noted that these compounds could enhance cognitive function and reduce neuroinflammation .

Mechanism of Action

The mechanism of action of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Electronic and Solubility Properties

- Morpholine vs. Sulfonyl Groups : The morpholine-4-carbonyl group in the target compound and ’s derivative improves aqueous solubility compared to sulfonyl-containing analogs (e.g., ’s compound), which exhibit stronger hydrogen bonding but lower solubility due to hydrophobic sulfonyl and dichlorophenyl groups .

- Methoxy vs. Dichloro Substituents : The 3-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing dichlorophenyl group in ’s compound. This difference may alter reactivity in nucleophilic environments .

Conformational and Crystallographic Behavior

- RAHB in Sulfonyl Derivatives : ’s compound forms a six-membered RAHB ring via N–H⋯O(sulfonyl) interactions, stabilizing its crystal structure. The target compound lacks sulfonyl groups but may utilize morpholine’s oxygen atoms for weaker hydrogen bonding .

- Steric Effects : Bulky substituents, such as anthracenyl in Compound 3 , reduce molecular flexibility and elastic properties in crystals, whereas the target compound’s smaller substituents may favor conformational adaptability.

Biological Activity

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and features a morpholine ring, an acrylonitrile moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives that include morpholine and methoxyphenyl groups have shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for developing new anticancer agents.

-

Kinase Inhibition :

- The compound's structure suggests it may act as a kinase inhibitor. Kinases are pivotal in regulating cellular functions, and their inhibition can lead to decreased tumor growth. In related studies, similar compounds demonstrated IC values in the low micromolar range against various kinases, indicating potential therapeutic efficacy .

- Anti-inflammatory Effects :

Biological Activity Data

The following table summarizes key biological activities associated with this compound and structurally related compounds:

Case Studies

- Anticancer Studies :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.